6-Amino-5-methoxypicolinonitrile
CAS No.:
Cat. No.: VC17432519
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H7N3O |
---|---|
Molecular Weight | 149.15 g/mol |
IUPAC Name | 6-amino-5-methoxypyridine-2-carbonitrile |
Standard InChI | InChI=1S/C7H7N3O/c1-11-6-3-2-5(4-8)10-7(6)9/h2-3H,1H3,(H2,9,10) |
Standard InChI Key | GVFYRYDJVSEREX-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(N=C(C=C1)C#N)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
6-Amino-5-methoxypicolinonitrile belongs to the picolinonitrile family, characterized by a pyridine ring substituted with a cyano group at the 2-position. Its IUPAC name, 6-amino-5-methoxy-pyridine-2-carbonitrile, reflects the positions of its functional groups:
-
Amino group (-NH₂): Positioned at the 6th carbon, this group enhances solubility in polar solvents and participates in hydrogen bonding.
-
Methoxy group (-OCH₃): Located at the 5th carbon, it introduces steric and electronic effects that influence reactivity.
-
Cyano group (-CN): At the 2nd carbon, this strong electron-withdrawing group directs electrophilic substitution reactions to specific ring positions .
The molecular formula C₇H₇N₃O corresponds to a molar mass of 149.15 g/mol. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 1805928-77-1 | |
Synonyms | 6-Amino-5-methoxy-2-cyanopyridine | |
European EC Number | Not available | - |
Spectral and Computational Data
While experimental spectral data (e.g., NMR, IR) for 6-amino-5-methoxypicolinonitrile are scarce in publicly available literature, computational models predict its properties:
-
logP (Octanol-Water): Estimated at 0.87, suggesting moderate hydrophobicity.
-
Hydrogen Bond Donors/Acceptors: 1 donor (NH₂) and 5 acceptors (N, O, CN) .
-
Rotatable Bonds: 1 (methoxy group), indicating conformational flexibility.
Quantum mechanical calculations using DFT methods could further elucidate its electronic structure, particularly the influence of the cyano group on ring aromaticity.
Synthetic Pathways and Industrial Production
Reported Synthesis Methods
-
Nucleophilic Aromatic Substitution: Reacting 5-methoxy-6-nitropicolinonitrile with ammonia under high pressure .
-
Cyanation Reactions: Introducing a cyano group to pre-functionalized pyridine intermediates using CuCN or Pd-catalyzed cross-couplings .
Adapting these methods would require optimizing reaction conditions to account for the steric effects of the 2-cyano group.
Scale-Up Challenges
Industrial production faces hurdles such as:
-
Purification Complexity: Separation from regioisomers due to similar polarity.
-
Nitrogen Sensitivity: The amino group necessitates inert atmospheres to prevent oxidation .
-
Cyanide Handling: Strict safety protocols for cyanide-containing intermediates.
Pharmacological and Material Science Applications
Antibiotic Development
The compound’s ability to inhibit bacterial efflux pumps has been hypothesized based on structural analogs. For example, nitrile-containing pyridines disrupt membrane proteins in Staphylococcus aureus, potentiating existing antibiotics .
Antiviral Activity
In silico studies suggest that the electron-deficient pyridine core may bind to viral protease active sites. Molecular docking simulations with SARS-CoV-2 main protease (Mᵖʳᵒ) show moderate binding affinity (ΔG = -7.2 kcal/mol) .
Fluorescent Probes
Functionalization at the amino group produces Schiff base ligands for metal ion detection. A zinc(II) complex derived from 6-amino-5-methoxypicolinonitrile exhibits strong blue emission (λₑₘ = 450 nm) with quantum yield Φ = 0.42 .
Hazard Code | Risk Statement | Precautionary Measures |
---|---|---|
H315 | Causes skin irritation | Wear nitrile gloves |
H319 | Causes serious eye irritation | Use safety goggles |
H335 | May cause respiratory irritation | Employ fume hoods |
Future Research Directions
Unresolved Questions
-
Metabolic Pathways: CYP450 isoform interactions remain uncharacterized.
-
Environmental Fate: Biodegradation kinetics in aquatic systems.
-
Solid-State Properties: Polymorphism and crystallinity effects on formulation.
Collaborative Opportunities
-
Academic-Industry Partnerships: High-throughput screening for kinase inhibition.
-
Government Grants: NIH R01 proposals targeting neglected tropical diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume